4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole

Physicochemical profiling Drug-likeness optimization Lipophilicity-driven selectivity

4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole is a synthetic small molecule belonging to the 1,3-oxazole class, characterized by a benzenesulfonyl group at position 4, an ethylthio group at position 5, and a phenyl substituent at position 2. Its molecular formula is C17H15NO3S2 with a molecular weight of 345.4 g/mol, and it is cataloged in major cheminformatics databases (PubChem CID 751371, ChEMBL CHEMBL1575570).

Molecular Formula C17H15NO3S2
Molecular Weight 345.4 g/mol
Cat. No. B1209972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole
Molecular FormulaC17H15NO3S2
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCCSC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C17H15NO3S2/c1-2-22-17-16(23(19,20)14-11-7-4-8-12-14)18-15(21-17)13-9-5-3-6-10-13/h3-12H,2H2,1H3
InChIKeyOLQJVXFSFSZYOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole (CHEBI:120769) | Chemical Class & Procurement Relevance


4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole is a synthetic small molecule belonging to the 1,3-oxazole class, characterized by a benzenesulfonyl group at position 4, an ethylthio group at position 5, and a phenyl substituent at position 2 [1]. Its molecular formula is C17H15NO3S2 with a molecular weight of 345.4 g/mol, and it is cataloged in major cheminformatics databases (PubChem CID 751371, ChEMBL CHEMBL1575570) [1][2]. The compound has been assigned a preclinical maximum phase and features physicochemical properties including a calculated logP of ~4.3, zero hydrogen bond donors, and a topological polar surface area of 60.17 Ų, which collectively influence its solubility and permeability profile [2][3]. While identified as a potential bioactive scaffold in medicinal chemistry, the public domain currently contains limited head-to-head comparative efficacy data against its closest structural analogs, making procurement decisions reliant on physicochemical differentiation and synthetic tractability.

Why 4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole Cannot Be Simply Replaced by Other Oxazole Sulfones


In-class substitution of 4-(benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole is non-trivial due to the precise structural arrangement of its electron-withdrawing sulfonyl group and lipophilic ethylthio side chain, which collectively dictate its unique reactivity, molecular recognition, and physicochemical profile [1]. Even minor modifications, such as replacing the benzenesulfonyl with a tosyl group or altering the ethylthio to a methylthio substituent, can significantly shift the compound's logP, metabolic stability, and target engagement kinetics, as documented in related 2-phenyloxazole chemical series [2]. The absence of a hydrogen bond donor, combined with the specific spatial distribution of five hydrogen bond acceptors, creates a distinct pharmacophoric pattern that cannot be reliably mimicked by generic sulfonamide or sulfone oxazole alternatives without risking loss of potency or selectivity in biochemical assays [1][2]. Therefore, procurement based solely on core scaffold similarity, without considering the quantitative evidence of functional divergence, introduces substantial risk for experimental irreproducibility.

Quantitative Differentiation of 4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole from Structural Analogs


Lipophilicity Differentiation: Measured logP vs. Closest Tosyl Analog

The target compound exhibits a computed logP (XLogP3) of 4.3, which is systematically higher than the 4-tosyl analog 5-(methylthio)-2-phenyl-4-tosyloxazole. While direct experimental logP data for both compounds are not publicly available in a single study, the additional methylene group in the ethylthio substituent of the target compound contributes approximately +0.5 to +0.8 log units based on fragment-based calculations, shifting the lipophilicity profile toward improved membrane permeability but potentially reduced aqueous solubility [1]. This difference is critical for balancing cell-based activity versus solubility in biochemical assay design.

Physicochemical profiling Drug-likeness optimization Lipophilicity-driven selectivity

Hydrogen Bond Acceptor Count Differentiation from Benzoxazole Scaffolds

4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole possesses 5 hydrogen bond acceptors (HBA) and 0 hydrogen bond donors (HBD), a profile that is distinct from related benzoxazole-2-thiol cores (e.g., 5-(ethylsulfonyl)benzoxazole-2-thiol) which contain a thiol donor and may exhibit differing HBA counts [1]. In biochemical target engagement, the absence of a donor prevents certain hydrogen-bonding interactions that thiol-containing analogs can form, potentially altering selectivity profiles against off-target proteins. This pharmacophoric distinction cannot be inferred from topological similarity alone.

Pharmacophore modeling Selectivity profiling Scaffold hopping

Bioactivity Profile Breadth: Target Engagement vs. Structurally Unrelated Oxazole Carboxamides

ChEMBL records 14 functional potency assays for CHEMBL1575570 across 13 distinct protein targets, whereas the 2-phenyloxazole-4-carboxamide series (DGAT-1 inhibitors) reported by Yun et al. shows focused nanomolar inhibition (IC50 < 100 nM for optimized analogs) predominantly against a single target [1][2]. This broader bioactivity footprint of the target compound suggests potential polypharmacology or promiscuity that may be advantageous in phenotypic screening but raises selectivity concerns in target-based discovery. The comparison underscores that the sulfonamide/sulfone moiety in the target compound drives a distinct interaction profile compared to the carboxamide-based DGAT-1 inhibitors.

Target profiling Selectivity screening DGAT-1 inhibition

Rotatable Bond Flexibility vs. Conformationally Constrained Oxazole Analogs

The target compound contains 5 rotatable bonds, compared to the more constrained DGAT-1 inhibitor lead 2-phenyloxazole-4-carboxamide, which typically features 3–4 rotatable bonds due to carboxamide substitution [1][2]. The additional flexibility arises from the ethylthio side chain and the benzenesulfonyl rotation, potentially increasing the entropic penalty upon binding. This structural feature differentiates the target from rigidified analogs and can be exploited in fragment-based design where conformational adaptability is screened.

Conformational analysis Entropy-driven binding Drug design

Optimal Application Domains for 4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole Based on Differentiation Evidence


Phenotypic Screening Libraries for Polypharmacology Discovery

Given its ChEMBL-recorded bioactivity across 13 distinct protein targets, the compound is well-suited as a screening deck member in cell-based phenotypic assays targeting pathways with multiple nodes, where broad activity can help identify novel therapeutic mechanisms [1]. Its high lipophilicity (logP 4.3) facilitates cell membrane penetration, enhancing intracellular target engagement.

Chemical Probe Development via Sulfur-Specific Derivatization

The ethylthio and benzenesulfonyl moieties offer orthogonal synthetic handles for late-stage functionalization (e.g., oxidation to sulfoxide/sulfone or alkylation), enabling the generation of affinity probes or PROTAC precursors [1][2]. The absence of a hydrogen bond donor simplifies coupling chemistry compared to benzoxazole-2-thiol analogs.

Physicochemical Benchmarking in ADME Assays

With a well-defined logP (4.3), zero HBD, and moderate TPSA (60.17 Ų), the compound serves as a reference standard for calibrating permeability and solubility assays in oxazole-based series, particularly to establish lipophilicity–permeability correlations [1][3].

Computational Chemistry Model Validation

The combination of computed properties (XLogP3, rotatable bonds, HBA/HBD) and available ChEMBL bioactivity data makes this compound a useful test case for validating machine learning models that predict polypharmacology or ADME profiles, bridging in silico predictions with experimental data [1][2].

Quote Request

Request a Quote for 4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.